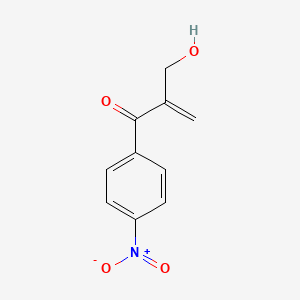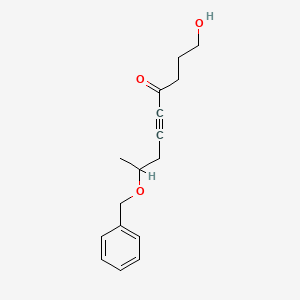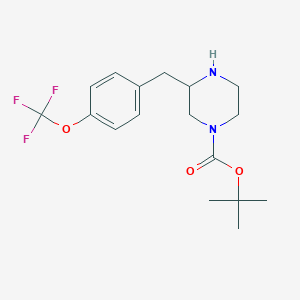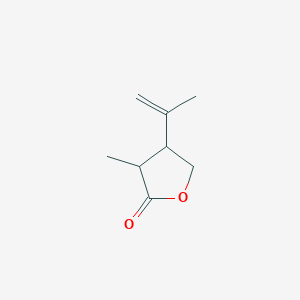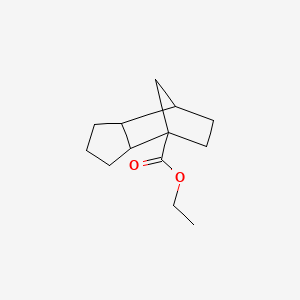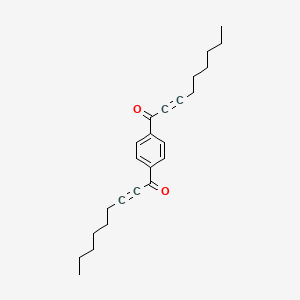
(2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid is an organic compound with a complex structure that includes a dimethoxymethyl group, a methyl group, and a pent-4-enoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pent-4-enoic Acid Backbone: This can be achieved through a series of reactions involving the addition of functional groups to a pentene derivative.
Introduction of the Dimethoxymethyl Group: This step often involves the use of formaldehyde dimethyl acetal as a reagent under acidic conditions to introduce the dimethoxymethyl group.
Addition of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the dimethoxymethyl group.
Aplicaciones Científicas De Investigación
(2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The pathways involved may include enzymatic oxidation or reduction, leading to the formation of biologically active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
Dimethoxymethane: A related compound with a similar dimethoxymethyl group but different overall structure.
Methylal: Another compound with a dimethoxymethyl group, used as a solvent and in organic synthesis.
Uniqueness
(2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
647844-04-0 |
|---|---|
Fórmula molecular |
C9H16O4 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
(2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid |
InChI |
InChI=1S/C9H16O4/c1-5-6-9(2,7(10)11)8(12-3)13-4/h5,8H,1,6H2,2-4H3,(H,10,11)/t9-/m0/s1 |
Clave InChI |
PGGFXHGGCCTANE-VIFPVBQESA-N |
SMILES isomérico |
C[C@@](CC=C)(C(OC)OC)C(=O)O |
SMILES canónico |
CC(CC=C)(C(OC)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


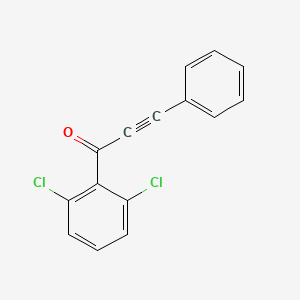
![2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12596661.png)
![Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl-](/img/structure/B12596669.png)
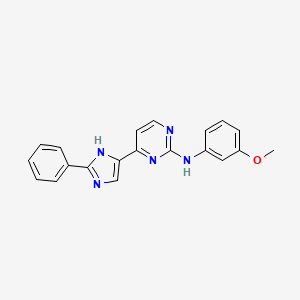

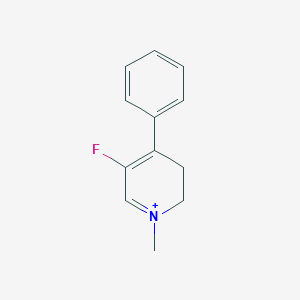
![N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B12596692.png)
